Perfluoro-3,6,9-trioxadecanoic acid

Overview

Description

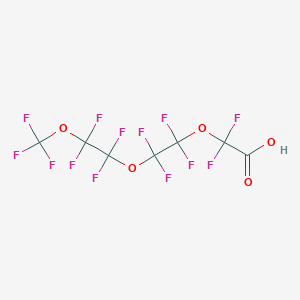

Perfluoro-3,6,9-trioxadecanoic acid (CAS# 65294-16-8) is a CO2-soluble fluoropolymer frequently used as a surfactant . It is used for CO2 drying of aqueous photoresists and as a building block for fluorine-containing emulsifiers for oil-in-water emulsions .

Molecular Structure Analysis

The molecular formula of Perfluoro-3,6,9-trioxadecanoic acid is C7HF13O5 . The molecule consists of 1 Hydrogen atom, 7 Carbon atoms, 5 Oxygen atoms, and 13 Fluorine atoms . The molecular weight is 412.059082 g/mol .Physical And Chemical Properties Analysis

Perfluoro-3,6,9-trioxadecanoic acid has a molecular weight of 412.06 . It is a clear liquid with a boiling point of 75°C at 0.8 mmHg . The density of the compound is 1.8 .Scientific Research Applications

Life Science Research

Perfluoro-3,6,9-trioxadecanoic acid is used in various applications in life science research . It’s used in the development of vaccines, monoclonal antibodies, recombinant proteins, and cell or gene therapy .

Zebrafish Model

In the field of toxicology, Perfluoro-3,6,9-trioxadecanoic acid is used in studies involving zebrafish models . The zebrafish model enables rapid assessment of large libraries of PFAS, powerful comparison of compounds in a single in vivo system, and evaluation across life stages and generations .

Proteomics Research

Perfluoro-3,6,9-trioxadecanoic acid is used as a specialty product for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions .

Surfactant

Perfluoro-3,6,9-trioxadecanoic acid is frequently used as a surfactant . It is used for CO2 drying of aqueous photoresists . It is also used as a building block for fluorine-containing emulsifiers for oil-in-water emulsions .

High-Throughput Toxicity Screen

Perfluoro-3,6,9-trioxadecanoic acid is used in a high-throughput toxicity screen . This method is used to evaluate the effects of 42 unique PFAS on viability, proliferation, and mitochondrial membrane potential (MMP) in human placental trophoblast cells . The results suggest that the placenta is potentially a direct target of PFAS exposure and indicate that trophoblast cell gene expression and function are disrupted at PFAS levels well below the calculated cytotoxicity threshold (EC50) .

Safety And Hazards

Perfluoro-3,6,9-trioxadecanoic acid is classified as a strong acid . It can cause coagulation necrosis characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues . In case of ingestion, immediate dilution with milk or water within 30 minutes post-ingestion is recommended .

Future Directions

The future directions for the study of Perfluoro-3,6,9-trioxadecanoic acid and similar compounds are likely to involve further investigation into their toxicity and potential health effects . There is a need for more research on the environmental and toxicological effects of perfluoroalkyl ether carboxylic acids (PFECAs), such as Perfluoro-3,6,9-trioxadecanoic acid .

properties

IUPAC Name |

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF13O5/c8-2(9,1(21)22)23-3(10,11)4(12,13)24-5(14,15)6(16,17)25-7(18,19)20/h(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQWOKPKDHCUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3(OCF2CF2)2OCF2COOH, C7HF13O5 | |

| Record name | Acetic acid, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380837 | |

| Record name | Perfluoro-3,6,9-trioxadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoro-3,6,9-trioxadecanoic acid | |

CAS RN |

151772-59-7 | |

| Record name | Perfluoro-3,6,9-trioxadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro-3,6,9-trioxadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

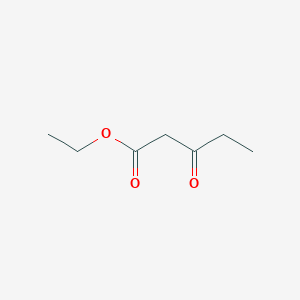

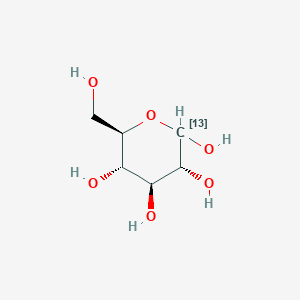

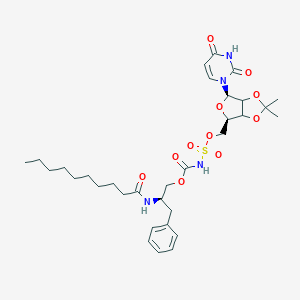

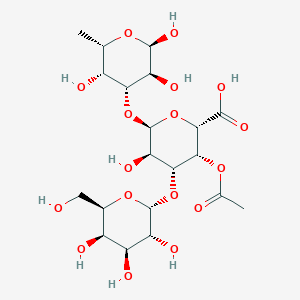

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

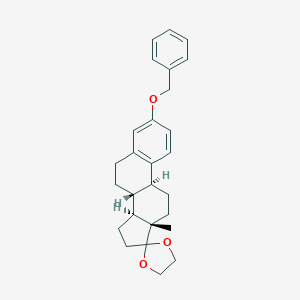

![3,4-dihydroxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B118759.png)

![(13S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B118795.png)